Carminic acid stands out as a natural alternative to synthetic food colorants, appealing to consumers seeking natural ingredients. Researchers investigate the impact of carminic acid on food properties, including:
Beyond its culinary applications, carminic acid exhibits interesting biological and potentially medical properties, prompting further investigation:
The ecological role of carminic acid has also generated scientific interest:
Carminic acid is a naturally occurring organic compound classified as a red glucosidal hydroxyanthraquinone. Its chemical formula is C22H20O13, and it is primarily found in certain species of scale insects, notably the cochineal (Dactylopius coccus), which are native to Central and South America. The compound serves as a defense mechanism for these insects, deterring predators through its intense coloration and potential toxicity. Carminic acid is the precursor to carmine, a pigment used widely in food, cosmetics, and textiles .
The molecular structure of carminic acid features an anthraquinone core linked to a glucose unit, which enhances its solubility and stability. This unique structure contributes to its vivid red color, making it a valuable dye in various applications .
Carminic acid exhibits notable biological activities:
Carminic acid can be synthesized through various methods:
Carminic acid has a wide range of applications:
Studies on the interactions of carminic acid include:
Carminic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Kermesic Acid | C15H10O7 | A derivative with fewer hydroxyl groups; less stable than carminic acid. |
Flavokermesic Acid | C15H10O6 | An intermediate in the biosynthesis of carminic acid; has similar coloring properties but differs in hydroxylation. |
Alizarin | C14H8O4 | A synthetic dye derived from anthraquinone; used in textiles but less stable than carminic acid. |
Anthraquinone | C14H8O2 | A foundational structure for many dyes; lacks the glycosyl group present in carminic acid. |
Carminic acid is unique due to its specific glycosidic structure which enhances solubility and stability compared to similar compounds. Its dual role as both a natural pigment and a potential therapeutic agent distinguishes it from other anthraquinone derivatives. Additionally, its historical significance as a natural dye adds cultural value not found in synthetic alternatives.
Carminic acid's history intertwines with human civilization:
Systematic Name:
3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9,10-dihydroanthracene-2-carboxylic acid.
Key Features:
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₀O₁₃ |
Molecular Weight | 492.39 g/mol |
λmax (0.1M HCl) | 490–496 nm |
Stability Range | pH 3–8, ≤100°C |
The structure combines an anthraquinone core (positions 1–10) with a β-D-glucopyranosyl unit at C7 and carboxylic acid at C2. X-ray crystallography confirms chair conformation of the glucose moiety and planar anthraquinone system.
Biosynthetic Source:
Harvesting Process:
Economic Impact:
Cultural Legacy:
The structural elucidation of carminic acid represents a significant achievement in natural product chemistry, with its understanding evolving through decades of research [5]. The compound was first isolated in crystalline form in 1858, marking the beginning of systematic investigations into its chemical composition [6]. The initial structural determination was accomplished by German chemist Otto Dimroth in 1920, who established the basic framework of the molecule through classical chemical degradation methods [9].
The molecular formula of carminic acid is C₂₂H₂₀O₁₃, with a molecular weight of 492.39 grams per mole [1] [2] [5]. The structural composition consists of a core 9,10-anthraquinone-2-carboxylic acid framework decorated with multiple functional groups including four hydroxyl substituents, one methyl group, and a glucopyranose unit [9]. The complete International Union of Pure and Applied Chemistry name is 7-α-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [5].
Significant structural refinements occurred in 1965 when Indian chemists S. B. Bhatia and K. Venkataraman corrected the placement of the carboxyl group in Dimroth's original structure [9]. Modern analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have provided detailed insights into the molecular architecture, confirming the presence of twenty-two carbon atoms arranged in the characteristic anthraquinone backbone with glycosidic substitution [13].
The stereochemical configuration of carminic acid has undergone significant revision since its initial structural determination [24]. Early investigations suggested the presence of an α-D-glucopyranosyl residue, but subsequent detailed spectroscopic analyses revealed that the glucose unit exists in the β-D-glucopyranosyl configuration [24]. This correction represents a fundamental advancement in understanding the three-dimensional arrangement of the molecule.
The anomeric configuration was definitively established through comprehensive nuclear magnetic resonance studies utilizing two-dimensional correlation spectroscopy techniques [6]. Analysis of the ³J(H₁-H₂) and ¹J(C₁-H₁) coupling constants provided unambiguous evidence for the β-stereochemistry of the glycosidic bond [25]. The glucose moiety adopts a ⁴C₁ chair conformation, with the anomeric carbon positioned equatorially relative to the sugar ring [6].
The chemical shifts observed in ¹H nuclear magnetic resonance spectroscopy reveal characteristic patterns for the anomeric proton H-1' at δ 5.36 (1H, d, J=2.9 Hz), confirming the β-anomeric configuration [13]. Additionally, ¹³C nuclear magnetic resonance analysis shows the anomeric carbon signal at 101.1 parts per million, consistent with β-C-glycosidic linkage [7]. The restricted rotation around the C-glycosidic bond, as evidenced by two-dimensional correlation spectroscopy, indicates the presence of distinguishable rotamers in solution [6].
The solubility characteristics of carminic acid demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to its multiple hydroxyl groups and aromatic framework [3] [5]. Aqueous solubility ranges from 4 to 8 milligrams per milliliter, making the compound moderately water-soluble under standard conditions [3] [11]. The addition of acids or bases can substantially enhance water solubility by altering the ionization state of the carboxylic acid functionality [11].
In alcoholic solvents, carminic acid exhibits good solubility with ethanol supporting dissolution at concentrations of 0.8 to 2 milligrams per milliliter [3] [5] [11]. Methanol provides similar solubility characteristics, while propylene glycol serves as an effective solvent for various applications [10]. The compound shows excellent solubility in alkaline solutions, with 1 normal sodium hydroxide allowing complete dissolution in a 1:1 ratio [3].
Carminic acid demonstrates poor solubility in non-polar organic solvents [5]. Petroleum ether, benzene, and chloroform provide practically no dissolution capacity [4] [5]. Diethyl ether shows only slight solubility, while concentrated sulfuric acid serves as an effective solvent due to protonation effects [5]. Specialized solvents including ammonium hydroxide (1 milligram per milliliter) and borax solutions (0.8 milligrams per milliliter) provide moderate solubility for analytical applications [11].
Solvent | Solubility | Temperature Dependence |
---|---|---|
Water | 4-8 mg/mL | Increased in hot water |
Ethanol | 0.8-2 mg/mL | Good at room temperature |
Methanol | Soluble | Room temperature |
Petroleum ether | Practically insoluble | Temperature independent |
Benzene | Insoluble | Temperature independent |
1N NaOH | Soluble (1:1) | Enhanced solubility |
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the extended conjugation within the anthraquinone chromophore system [3] [5]. In aqueous solution, carminic acid exhibits a primary absorption maximum at 490-500 nanometers with an extinction coefficient of 6,800 per mole per centimeter [5]. Acidic conditions (0.02 normal hydrochloric acid) shift the absorption to 490-500 nanometers with a reduced extinction coefficient of 5,800 [5] [15].
Basic conditions produce a bathochromic shift with the absorption maximum appearing at 540 nanometers and an extinction coefficient of 3,450 in 0.0001 normal sodium hydroxide [5]. The compound shows significant absorption at very low wavelengths around 195 nanometers, attributed to the nine auxochrome hydroxyl groups present in the structure [23]. Additional weak absorption bands appear between 500-600 nanometers, corresponding to the chromophoric carbonyl and carbon-carbon double bond functionalities [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information with characteristic chemical shifts for key functional groups [13]. The ¹H nuclear magnetic resonance spectrum in deuterated methanol shows the methyl substituent at δ 2.78 (3H, s), the anomeric proton at δ 5.36 (1H, d, J=2.9 Hz), and the aromatic proton H-5 at δ 7.71 (1H, s) [13]. The ¹³C nuclear magnetic resonance spectrum displays twenty-two distinct carbon signals including C-glucosyl resonances between 60.6-80.5 parts per million, the methyl carbon at 20.9 parts per million, and the carboxyl carbon at 171.0 parts per million [13] [16].
Infrared spectroscopy reveals characteristic functional group absorptions with broad hydroxyl stretching bands appearing at 3440-3491 wavenumbers, alkyl carbon-hydrogen stretching at 2920-2930 wavenumbers, and carbonyl stretching at 1570-1630 wavenumbers [13] [21]. Mass spectrometry in negative ion mode shows the molecular ion [M-H]⁻ at m/z 491.0826, consistent with the expected molecular formula [13] [22].
Thermal analysis reveals that carminic acid exhibits limited thermal stability with decomposition occurring at relatively low temperatures [14] [27]. Thermogravimetric analysis indicates that 5% weight loss occurs at 107°C, with 10% weight loss at 203°C and 20% weight loss at 260°C [27]. The compound lacks a distinct melting point but undergoes darkening at approximately 120°C [5].
The maximum decomposition rate occurs at 200°C, where spectroscopic analysis reveals significant changes in the ultraviolet-visible absorption characteristics [14] [27]. Initial thermal degradation manifests as alterations in the λmax values and reduced absorption intensity, indicating structural modification of the chromophore system [27]. Complete degradation occurs at 250°C with carbonization and destruction of the organic framework [14].
The thermal decomposition process follows a multi-step mechanism with the initial mass loss attributed to dehydration of coordinated water molecules [27]. The primary decomposition phase involves breakdown of the carminic acid chromophore with maximum mass loss rate occurring around 200°C [14]. The compound demonstrates stable behavior up to 120°C under normal atmospheric conditions, making it suitable for moderate temperature applications [5] [15].
Temperature (°C) | Mass Loss (%) | Thermal Event |
---|---|---|
107 | 5 | Initial decomposition |
120 | - | Darkening onset |
200 | 10 | Maximum decomposition rate |
203 | 10 | Significant weight loss |
250 | - | Complete degradation |
260 | 20 | Advanced decomposition |
The chemical reactivity of carminic acid is dominated by the presence of multiple hydroxyl groups, carbonyl functionalities, and the carboxylic acid moiety [16] [17]. The phenolic hydroxyl groups at positions 3, 5, 6, and 8 of the anthraquinone framework exhibit typical phenol reactivity including electrophilic aromatic substitution and metal coordination [16]. These hydroxyl substituents demonstrate enhanced acidity due to resonance stabilization with the extended aromatic system [17].
The carboxylic acid functionality at position 2 provides typical carboxylic acid reactivity including esterification, amidation, and decarboxylation reactions [20]. Synthetic studies have demonstrated successful protection and deprotection strategies for the carboxyl group during total synthesis approaches [6] [20]. The carbonyl groups at positions 9 and 10 exhibit quinone-like reactivity, participating in reduction reactions and nucleophilic addition processes [16].
The glucose moiety contributes additional reactivity through its hydroxyl groups, which can undergo typical carbohydrate transformations including acetylation, methylation, and oxidation [6]. The C-glycosidic bond demonstrates remarkable stability under acidic and basic conditions, distinguishing it from O-glycosidic linkages [20]. Synthetic modifications have included conversion to acetate derivatives and selective protection of specific hydroxyl groups [6].
Reactions with ammonia solution at elevated temperatures result in transformation of the anthraquinone system to amino-substituted derivatives [16]. The compound undergoes selective oxidation reactions, with the catechol groups serving as preferential sites for metal coordination and oxidative modification [18]. Methylation reactions can be accomplished under standard conditions to produce methylated derivatives with altered solubility properties [5].
The pH-dependent stability of carminic acid demonstrates excellent resistance to degradation across a wide range of hydrogen ion concentrations [10]. The compound exhibits exceptional stability in acidic environments, with pH values from 2.0 to 3.0 providing optimal preservation of structural integrity [10] [28]. Under strongly acidic conditions, the compound maintains its characteristic orange coloration and shows no evidence of chemical decomposition [10].
The transition pH range of 4.8 marks a critical point where visual color changes occur from yellow to violet, indicating protonation-deprotonation equilibria involving the phenolic hydroxyl groups [3]. At slightly acidic pH values of 6.0 to 6.2, the compound develops a deep red coloration that represents the optimal visual appearance for many applications [3]. Neutral pH conditions (7.0) maintain the standard red coloration with continued chemical stability [10].
Basic conditions up to pH 9.5 demonstrate continued stability with the compound exhibiting a violet coloration [10] [21]. The acceptable pH range for commercial applications extends from 2.0 to 9.0, encompassing nearly the entire practical pH spectrum [10]. This remarkable pH stability contributes significantly to the compound's utility across diverse applications requiring varying hydrogen ion concentrations.
The molecular basis for pH stability involves the multiple ionizable groups that provide buffering capacity and resistance to structural modification [28]. The carboxylic acid functionality exhibits a pKa value that allows for controlled ionization across the physiological pH range [28]. The phenolic hydroxyl groups contribute additional ionizable sites that enhance the overall pH stability profile [17].
pH Range | Color | Stability | Application Suitability |
---|---|---|---|
2.0-3.0 | Orange | Excellent | Acidic formulations |
4.8 | Yellow-violet | Stable | Transition indicator |
6.0-6.2 | Deep red | Excellent | Optimal appearance |
7.0 | Red | Stable | Neutral systems |
9.0-9.5 | Violet | Good | Basic applications |
Carminic acid demonstrates exceptional metal complexation capabilities through its multiple chelating sites, particularly the catechol and phenolate functionalities [18] [19]. The most significant metal interactions involve aluminum and calcium ions, which form stable tetrameric complexes with distinctive structural arrangements [19] [26]. The aluminum coordination occurs through the catechol groups at positions 5 and 6, with the metal adopting an octahedral coordination geometry [26].
The calcium coordination involves interaction with phenolate oxygen atoms and adopts a square antiprismatic geometry within the complex structure [26]. Recent crystallographic studies have revealed that carmine forms a butterfly-shaped tetrameric motif with the molecular formula Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆ [19] [26]. This complex assembles into a nanoporous supramolecular structure with pore diameters of approximately 1.8 nanometers [26].
Magnesium ions demonstrate strong interaction with carminic acid, leading to enhanced thermal stability when incorporated into layered hydroxide matrices [14] [18]. The metal complexation occurs preferentially through the catechol and quinone oxygen atoms rather than the carboxylic acid groups, indicating the superior chelating ability of the phenolic functionalities [26]. This coordination preference has been observed in similar structures containing gallic acid and other naturally occurring polyphenolic compounds [26].
The complexation behavior extends to other metal ions including iron, zinc, and barium, although detailed structural characterization remains limited for these systems [21]. The metal complexation properties can be modified through the use of chelating agents such as ethylenediaminetetraacetic acid, which can dechelate the metal ions and alter the stability of the complexes [29]. The coordination of metals significantly influences the optical properties of the compound, with different metal ions producing variations in color intensity and hue [19].
Metal Ion | Coordination Site | Geometry | Complex Stability |
---|---|---|---|
Aluminum (Al³⁺) | Catechol groups | Octahedral | Very high |
Calcium (Ca²⁺) | Phenolate groups | Square antiprismatic | High |
Magnesium (Mg²⁺) | Multiple sites | Variable | High |
Iron (Fe³⁺) | Phenolic sites | Not characterized | Moderate |
Zinc (Zn²⁺) | Phenolic sites | Not characterized | Moderate |